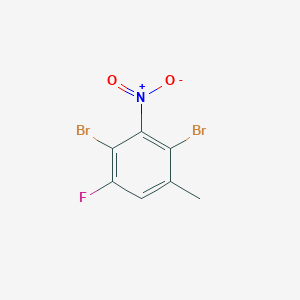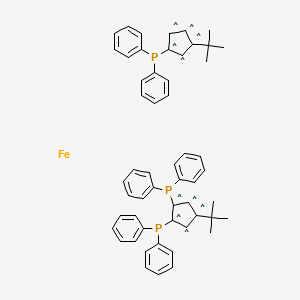
2,4-Dibromo-5-methyl-3-nitro-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-5-methyl-3-nitro-fluorobenzene is an aromatic compound characterized by the presence of bromine, methyl, nitro, and fluorine substituents on a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.
準備方法
The synthesis of 2,4-Dibromo-5-methyl-3-nitro-fluorobenzene typically involves multiple steps, including nitration, bromination, and methylation of a fluorobenzene derivative. The general synthetic route can be summarized as follows:
Nitration: Introduction of a nitro group to the fluorobenzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Addition of bromine atoms to the aromatic ring, often facilitated by a catalyst such as iron(III) bromide.
Methylation: Introduction of a methyl group via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
2,4-Dibromo-5-methyl-3-nitro-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Coupling Reactions: The bromine atoms make the compound suitable for Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with aryl or alkynyl groups
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,4-Dibromo-5-methyl-3-nitro-fluorobenzene finds applications in various fields:
作用機序
The mechanism by which 2,4-Dibromo-5-methyl-3-nitro-fluorobenzene exerts its effects depends on the specific application and target. In coupling reactions, the bromine atoms facilitate the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. The nitro group can undergo reduction to form amines, which may interact with biological targets such as enzymes or receptors, altering their activity and leading to various biological effects .
類似化合物との比較
Similar compounds to 2,4-Dibromo-5-methyl-3-nitro-fluorobenzene include:
1,4-Dibromo-2-fluorobenzene: Lacks the nitro and methyl groups, making it less reactive in certain coupling reactions.
2,5-Dibromofluorobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
2,4-Dibromo-5-methyl-3-nitrobenzene: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of substituents, which confer specific reactivity and make it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
2,4-dibromo-1-fluoro-5-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO2/c1-3-2-4(10)6(9)7(5(3)8)11(12)13/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEFVIUWBAPHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)[N+](=O)[O-])Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)

![chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline](/img/structure/B6310321.png)







